(S)-(+)-1-amino-2-propanethiol hydrochloride
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Overview
Description
(S)-(+)-1-amino-2-propanethiol hydrochloride is a chiral thiol compound with significant applications in various fields of science and industry. It is known for its unique chemical properties, including its ability to act as a nucleophile and its involvement in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-amino-2-propanethiol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with (S)-(+)-2-chloropropionic acid.
Reduction: The acid is reduced to (S)-(+)-2-chloropropanol using a reducing agent such as lithium aluminum hydride.
Substitution: The hydroxyl group is then substituted with a thiol group using thiourea, followed by hydrolysis to yield (S)-(+)-1-amino-2-propanethiol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-amino-2-propanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol compounds.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-(+)-1-amino-2-propanethiol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study thiol-disulfide exchange reactions, which are crucial in protein folding and function. It is also used in the synthesis of peptides and proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs that target thiol-containing enzymes.
Industry
Industrially, it is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (S)-(+)-1-amino-2-propanethiol hydrochloride involves its ability to act as a nucleophile, participating in thiol-disulfide exchange reactions. This property is crucial in biochemical processes such as enzyme catalysis and protein folding. The compound targets thiol-containing enzymes and pathways, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-(-)-1-amino-2-propanethiol hydrochloride: The enantiomer of (S)-(+)-1-amino-2-propanethiol hydrochloride, with similar chemical properties but different biological activities.
Cysteamine hydrochloride: Another thiol compound used in similar applications but with a simpler structure.
2-mercaptoethanol: A commonly used thiol in biochemical research, known for its reducing properties.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its specific interactions with biological molecules also make it a useful tool in biochemical and medical research.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
(2S)-1-aminopropane-2-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBCEYVAPRCDV-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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